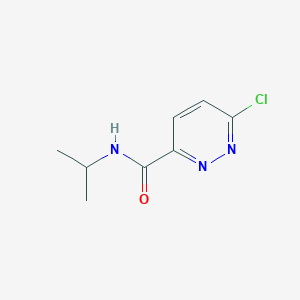

6-chloro-N-isopropylpyridazine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

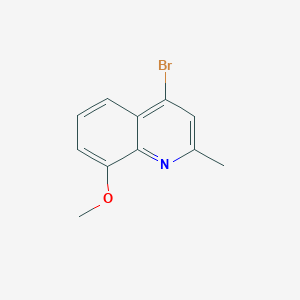

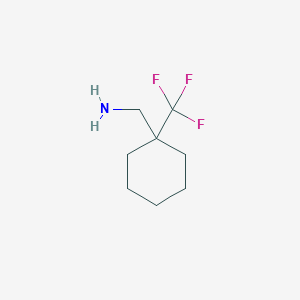

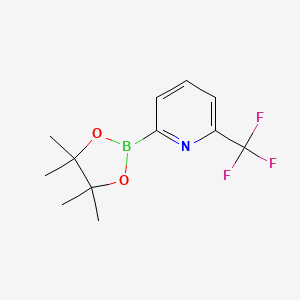

6-chloro-N-isopropylpyridazine-3-carboxamide is a chemical compound with the molecular formula C8H10ClN3O and a molecular weight of 199.64 . It is available for purchase from various chemical suppliers .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyridazine ring, which is a six-membered ring with two nitrogen atoms, substituted with a chlorine atom at the 6th position and a carboxamide group at the 3rd position. The nitrogen of the carboxamide group is further substituted with an isopropyl group .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results .Wissenschaftliche Forschungsanwendungen

Interleukin-1β Converting Enzyme Inhibition

6-Chloro-N-isopropylpyridazine-3-carboxamide derivatives have been identified as a novel class of interleukin-1β converting enzyme (ICE) inhibitors. These compounds act as irreversible inhibitors and are significant in the study of inflammation and immune response mechanisms (Dolle et al., 1997).

HIV Reverse Transcriptase Inhibition

These compounds have also been evaluated for their role as human immunodeficiency virus type 1 reverse transcriptase inhibitors. The structural modification and substitution patterns of these pyridazine derivatives significantly influence their inhibitory potency (Heinisch et al., 1996).

Antimycobacterial and Antibacterial Properties

Another application is in the synthesis of derivatives for antimycobacterial and antibacterial evaluation. Various substituted derivatives have shown efficacy against strains like Mycobacterium tuberculosis and Staphylococcus aureus (Semelková et al., 2017).

Study in Photosynthesis-Inhibiting Activity

Derivatives of this compound have been studied for their potential to inhibit photosynthetic electron transport, which is a crucial aspect in agricultural and biological research (Doležal et al., 2010).

Spectroscopic and Docking Studies

Advanced spectroscopic techniques and docking studies have been employed to understand the molecular characteristics and reactivity of these compounds, providing insights into their potential pharmacological applications (Ranjith et al., 2022).

Potential as c-Met Kinase Inhibitors

Recent research suggests these compounds can be effective c-Met kinase inhibitors, showing promise in cancer therapeutics. The structure-activity relationships derived from these studies are instrumental in drug discovery (Liu et al., 2020).

Safety and Hazards

Eigenschaften

IUPAC Name |

6-chloro-N-propan-2-ylpyridazine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O/c1-5(2)10-8(13)6-3-4-7(9)12-11-6/h3-5H,1-2H3,(H,10,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGUWMBLELLRUNP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=NN=C(C=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90591553 |

Source

|

| Record name | 6-Chloro-N-(propan-2-yl)pyridazine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345582-90-3 |

Source

|

| Record name | 6-Chloro-N-(propan-2-yl)pyridazine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-Methyl-1-(piperidin-1-ylcarbonyl)butyl]amine](/img/structure/B1369518.png)

![4-(2-Aminoethyl)aminothieno[3,2-c]pyridine](/img/structure/B1369537.png)